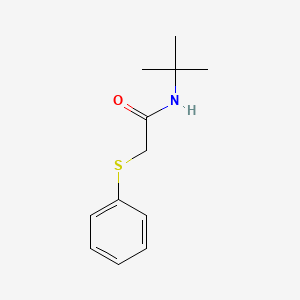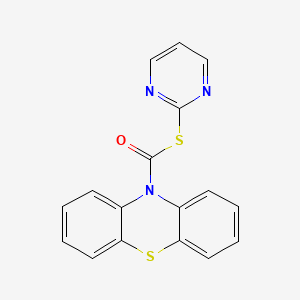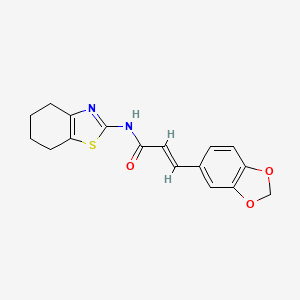
N-(tert-butyl)-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(phenylthio)acetamide, also known as BPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPTA is a thioamide derivative that has been shown to exhibit interesting biological properties, making it a promising candidate for various research studies. In
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-2-(phenylthio)acetamide involves the inhibition of cathepsin L by binding to its active site. Cathepsin L is a lysosomal protease that plays a crucial role in various cellular processes. The inhibition of cathepsin L by N-(tert-butyl)-2-(phenylthio)acetamide leads to the accumulation of its substrates, resulting in the disruption of cellular processes such as protein degradation, autophagy, and apoptosis.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(phenylthio)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(tert-butyl)-2-(phenylthio)acetamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(tert-butyl)-2-(phenylthio)acetamide has been shown to modulate the immune response by regulating the activation and differentiation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(tert-butyl)-2-(phenylthio)acetamide in lab experiments is its specificity towards cathepsin L, making it a useful tool for studying the role of cathepsin L in cellular processes. Moreover, N-(tert-butyl)-2-(phenylthio)acetamide has been shown to exhibit low toxicity towards normal cells, indicating its potential as a therapeutic agent. However, one of the limitations of using N-(tert-butyl)-2-(phenylthio)acetamide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-2-(phenylthio)acetamide. One of the directions is to investigate its potential as an anti-cancer agent in vivo. Moreover, the role of N-(tert-butyl)-2-(phenylthio)acetamide in modulating the immune response needs to be further explored. Additionally, the development of more soluble derivatives of N-(tert-butyl)-2-(phenylthio)acetamide can improve its bioavailability and efficacy. Furthermore, the potential of N-(tert-butyl)-2-(phenylthio)acetamide as a therapeutic agent for various diseases such as inflammation and neurodegenerative diseases can be explored.
Conclusion:
In conclusion, N-(tert-butyl)-2-(phenylthio)acetamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in research. It has been shown to exhibit various biological properties, making it a useful tool for studying cellular processes and a potential therapeutic agent for various diseases. The synthesis method of N-(tert-butyl)-2-(phenylthio)acetamide involves the reaction between tert-butylamine and phenylthioacetyl chloride in the presence of a base. The mechanism of action of N-(tert-butyl)-2-(phenylthio)acetamide involves the inhibition of cathepsin L by binding to its active site. The biochemical and physiological effects of N-(tert-butyl)-2-(phenylthio)acetamide include the inhibition of cancer cell growth, anti-inflammatory properties, and modulation of the immune response. The advantages of using N-(tert-butyl)-2-(phenylthio)acetamide in lab experiments include its specificity towards cathepsin L and low toxicity towards normal cells. The limitations of using N-(tert-butyl)-2-(phenylthio)acetamide in lab experiments include its low solubility in aqueous solutions. The future directions for research on N-(tert-butyl)-2-(phenylthio)acetamide include investigating its potential as an anti-cancer agent in vivo, exploring its role in modulating the immune response, developing more soluble derivatives, and exploring its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(tert-butyl)-2-(phenylthio)acetamide involves the reaction between tert-butylamine and phenylthioacetyl chloride in the presence of a base. The reaction proceeds through an amide bond formation, resulting in the formation of N-(tert-butyl)-2-(phenylthio)acetamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-(phenylthio)acetamide has been found to exhibit various biological activities, making it a promising candidate for research applications. It has been shown to act as an inhibitor of the cysteine protease cathepsin L, which is involved in various cellular processes such as protein degradation, autophagy, and apoptosis. N-(tert-butyl)-2-(phenylthio)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent. Moreover, N-(tert-butyl)-2-(phenylthio)acetamide has been shown to have anti-inflammatory properties and can modulate the immune response, making it a promising candidate for research in the field of immunology.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-12(2,3)13-11(14)9-15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZFQAFFVJKQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(phenylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)
![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)
![N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5786432.png)
![isopropyl 4-(aminocarbonyl)-5-[(ethoxycarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5786438.png)


![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)
